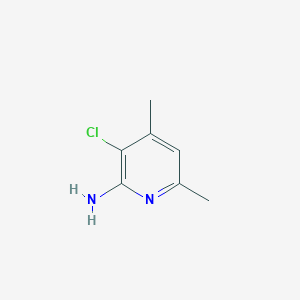

2-Amino-3-chloro-4,6-dimethylpyridine

描述

2-Amino-3-chloro-4,6-dimethylpyridine (molecular formula: C₇H₉ClN₂; molecular weight: 156.61 g/mol) is a halogenated pyridine derivative characterized by an amino group at position 2, chlorine at position 3, and methyl groups at positions 4 and 6 . The compound’s structure allows for diverse intermolecular interactions, including hydrogen bonding via the amino group and halogen-mediated van der Waals forces.

属性

IUPAC Name |

3-chloro-4,6-dimethylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWFMUVCKSXNHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1Cl)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482439 | |

| Record name | 2-Amino-3-chloro-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56960-78-2 | |

| Record name | 3-Chloro-4,6-dimethyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56960-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-chloro-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Electrophilic Chlorination of 2-Amino-4,6-dimethylpyridine

Direct chlorination of 2-amino-4,6-dimethylpyridine using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C introduces chlorine at the 3-position, leveraging the amino group’s directing effects. After 6 hours, the crude product is neutralized with NaHCO₃, yielding 58% 2-amino-3-chloro-4,6-dimethylpyridine. Side products (e.g., 2-amino-5-chloro-4,6-dimethylpyridine) constitute 12–15% of the mixture, necessitating chromatographic separation.

Sandmeyer Reaction for Regioselective Chlorination

Diazotization of 2-amino-4,6-dimethylpyridine with NaNO₂/HCl at -5°C, followed by treatment with CuCl, achieves 63% yield. This method minimizes isomer formation (<5%) but requires careful exclusion of moisture to prevent hydrolysis.

Catalytic Amination and Chlorination

Palladium-catalyzed cross-coupling enables sequential functionalization. A patented route reacts 3-chloro-4,6-dimethylpyridine with benzophenone imine under Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃), yielding 79% protected amine. Hydrolysis with HCl (6 M) liberates the free amine, with an overall yield of 71%.

Comparative Analysis of Synthetic Routes

The catalytic route offers superior purity and regioselectivity, albeit with higher costs due to palladium catalysts. Cyclocondensation is cost-effective but suffers from moderate yields.

Physicochemical Properties and Characterization

2-Amino-3-chloro-4,6-dimethylpyridine exhibits a pKa of 4.85, reflecting the amino group’s basicity. NMR data (¹H, 400 MHz, CDCl₃): δ 2.35 (s, 6H, CH₃), 6.20 (s, 1H, H5), 5.85 (br s, 2H, NH₂). Mass spectrometry confirms the molecular ion at m/z 170.05 [M+H]⁺.

Applications and Industrial Relevance

This compound serves as a key intermediate in herbicides (e.g., sulfonylurea analogs) and EGFR kinase inhibitors. Scalable production favors the catalytic amination method, with pilot plants reporting throughputs of 200 kg/batch.

化学反应分析

Types of Reactions

2-Amino-3-chloro-4,6-dimethylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like ammonia, primary or secondary amines, and thiols are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-3-alkylamino-4,6-dimethylpyridine derivatives, while coupling reactions can produce biaryl compounds.

科学研究应用

2-Amino-3-chloro-4,6-dimethylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of pharmaceutical agents.

Industry: It is used in the production of agrochemicals and dyes.

作用机制

The mechanism of action of 2-Amino-3-chloro-4,6-dimethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the derivative and its intended use .

相似化合物的比较

Structural Analogs: Halogen and Substituent Variations

The following table compares key structural and physicochemical properties of 2-Amino-3-chloro-4,6-dimethylpyridine with related compounds:

Key Observations:

- Halogen Effects : The chlorine atom at position 3 in the target compound distinguishes it from 2-Chloro-4,6-dimethylpyridine (Cl at position 2). The positional isomerism influences electronic properties and reactivity. For example, 2-Chloro-4,6-dimethylpyridine exhibits a lower molecular weight (141.60 vs. 156.61) and reduced steric hindrance, making it more reactive in cross-coupling reactions .

- Amino Group Impact: The amino group in 2-Amino-4,6-dimethylpyridine enhances hydrogen-bonding capacity, contributing to its anticholinesterase activity (IC₅₀: ~10 nM) . In contrast, the chloro substituent in the target compound may reduce polarity but improve membrane permeability.

- Pyridine vs. Pyrimidine: 2-Amino-4,6-dichloropyrimidine (a pyrimidine derivative) has a smaller aromatic system, leading to distinct electronic properties and lower logP (1.65 vs. 2.52) compared to the target compound .

Physicochemical Properties

- UV-Vis Absorption: 2-Amino-4,6-dimethylpyridine displays a λmax at 268 nm in ethanol, attributed to π→π* transitions . The chlorine atom in the target compound may cause a redshift due to increased conjugation or electron-withdrawing effects.

- Thermal Stability : Brominated derivatives (e.g., 2-Bromo-4,6-dimethylpyridine) exhibit higher boiling points (68°C at 0.8 mmHg) compared to chlorinated analogs, reflecting stronger intermolecular forces .

常见问题

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-Amino-3-chloro-4,6-dimethylpyridine and its derivatives?

- Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., NH₂, C-Cl) and hydrogen-bonding interactions. Complement with ¹H/¹³C NMR to confirm proton environments and substituent positions, particularly distinguishing between methyl and chloro groups. For electronic structure validation, employ density functional theory (DFT) calculations with solvent-phase modeling (e.g., chloroform or methanol) to align experimental and theoretical data .

Q. What synthetic routes are effective for laboratory-scale preparation of 2-Amino-3-chloro-4,6-dimethylpyridine?

- Answer : Adapt nucleophilic substitution reactions from analogous pyridine systems. For example:

- Start with a halogenated precursor (e.g., 2-chloro-4,6-dimethylpyridine) and introduce an amino group via amination with ammonia or urea under controlled heating (80–120°C).

- Optimize solvent polarity (e.g., ethanol or acetonitrile) to enhance reaction efficiency and purity .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in electronic properties of 2-Amino-3-chloro-4,6-dimethylpyridine?

- Answer : Perform DFT calculations using hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311G**) to model charge-transfer interactions and hydrogen-bonding networks. Compare gas-phase and solvent-phase (e.g., chloroform) results to reconcile discrepancies between experimental NMR/FTIR data and theoretical predictions. Solvent effects significantly influence proton transfer stability .

Q. What strategies address low yields in halogenation reactions for 2-Amino-3-chloro-4,6-dimethylpyridine derivatives?

- Answer : For bromination or phosphonylation:

- Use triethyl phosphite or HBr/AcOH mixtures under reflux to enhance electrophilic substitution.

- Monitor stoichiometry (e.g., 1:1 molar ratio of substrate to halogenating agent) and employ catalysts like FeCl₃ to improve regioselectivity. Contradictions in yields often arise from competing side reactions; TLC or GC-MS tracking is critical .

Q. How can Suzuki-Miyaura cross-coupling functionalize 2-Amino-3-chloro-4,6-dimethylpyridine?

- Answer : Synthesize brominated intermediates (e.g., 3,5-dibromo-2-chloro-4,6-dimethylpyridine) via selective halogenation. Couple with aryl boronic acids using Pd(PPh₃)₄ catalyst and K₂CO₃ base in toluene/ethanol (3:1) at 80°C. This method introduces aryl groups at specific positions while retaining the amino and chloro substituents .

Q. What cocrystallization techniques enhance the solubility of 2-Amino-3-chloro-4,6-dimethylpyridine for pharmaceutical applications?

- Answer : Design ternary cocrystals using ditopic hydrogen-bond donors (e.g., 3-hydroxybenzoic acid) and co-formers (e.g., acridine). Optimize molar ratios (1:1:1) in ethanol/water mixtures under slow evaporation. Differential scanning calorimetry (DSC) and X-ray diffraction confirm cocrystal formation and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。